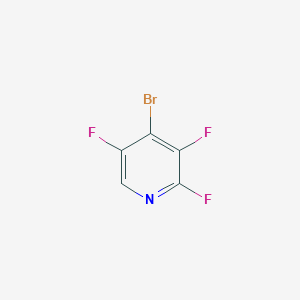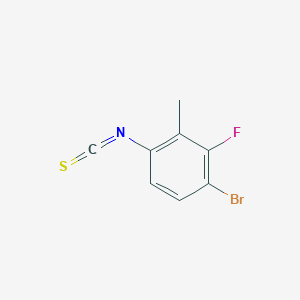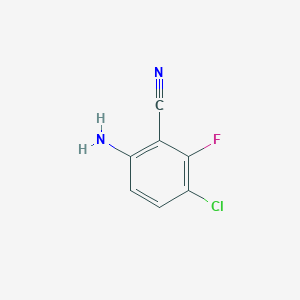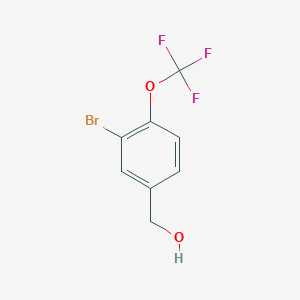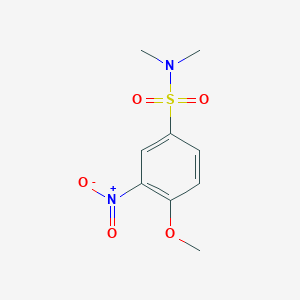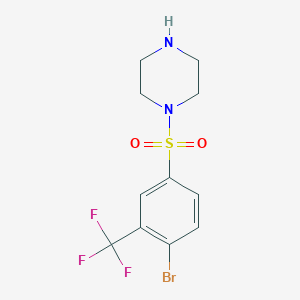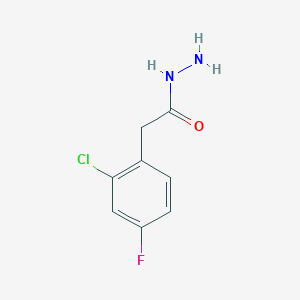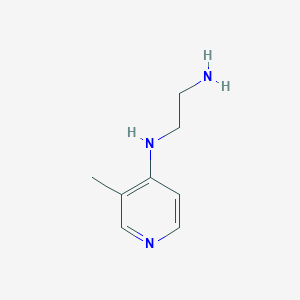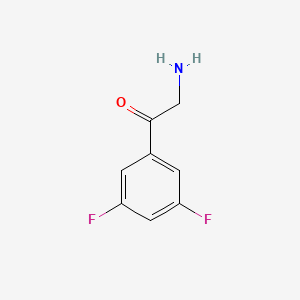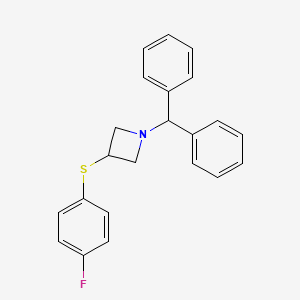
3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one, also known as MPP, is a chemical compound that belongs to the family of propargyl ketones. It is a yellow crystalline powder that has been used in a variety of scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Characterization : A related chalcone derivative was synthesized and characterized using spectral data and single-crystal X-ray techniques. This study provides insights into the non-covalent interactions responsible for molecular alignment in solid-state forms of similar compounds (Anam et al., 2017).
Crystal Structures and Interaction Analysis : Research on chalcone derivatives, including those with methoxy substituents, has explored their crystal structures. This includes analyzing the interactions such as hydrogen bonding and π interactions, contributing to the molecular packing and stability of these compounds (Gomes et al., 2020).
Chemical and Physical Properties
Refractive Indices Studies : A study focused on measuring the refractive indices of a similar compound in various solvent mixtures. This research helps understand the optical properties and interactions of such compounds in different environments (Chavan & Gop, 2016).
Density Functional Theory Analysis : Investigations using density functional theory have been conducted to understand the chemical reactivity and antibacterial potential of related compounds. This includes exploring molecular structures, vibrational frequencies, and interactions with bacterial proteins (Deghady et al., 2021).
Applications in Material Science
Coordination Polymer Synthesis : Studies have synthesized novel coordination polymers using derivatives of chalcones, including those with methoxyphenyl groups. This research is crucial in developing new materials with potential applications in various fields (Wang et al., 2015).
Nonlinear Optical Properties : Chalcone-based molecules, including those with methoxyphenyl groups, have been studied for their nonlinear optical properties. Such research is vital for developing new optical materials and understanding their interaction with light (Abegão et al., 2019).
Molecular Docking and Drug Development
- Molecular Docking Studies : The chemical and antibacterial activities of similar compounds have been explored through moleculardocking investigations. These studies help in understanding how these compounds interact with biological targets, potentially leading to new therapeutic agents (Deghady et al., 2021).
- Antiproliferative Evaluation : Research on chalcone derivatives has also focused on evaluating their antiproliferative activities against cancer cells. This includes identifying compounds that can potentially lead to new treatments for non-small cell lung cancers and breast cancers (Tseng et al., 2013).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-8,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEOTDIJUTZNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344136 | |
| Record name | 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one | |
CAS RN |
20442-66-4 | |
| Record name | 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



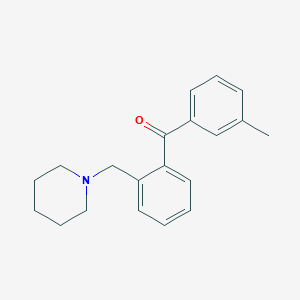
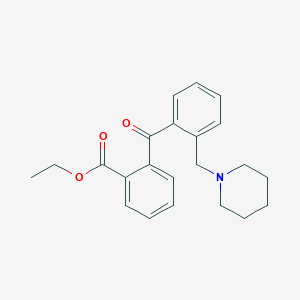
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1615211.png)

